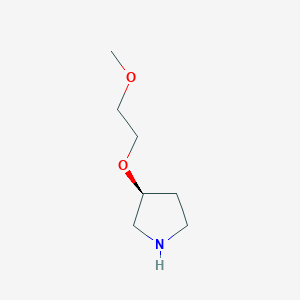

(S)-3-(2-Methoxyethoxy)pyrrolidine

Description

Properties

IUPAC Name |

(3S)-3-(2-methoxyethoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCVEPJVGGMMLK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672098 | |

| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880362-02-7 | |

| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: (S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties, engage in specific binding interactions, and explore three-dimensional chemical space.[1][2] This guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, and the strategic application of (S)-3-(2-Methoxyethoxy)pyrrolidine for researchers, medicinal chemists, and drug development professionals. We will delve into its role as a key intermediate, supported by detailed experimental protocols and field-proven insights into its synthetic utility.

Physicochemical and Structural Properties

(S)-3-(2-Methoxyethoxy)pyrrolidine is a substituted, chiral secondary amine. The inclusion of the methoxyethoxy side chain at the C3 position significantly influences its properties compared to the parent pyrrolidine ring. This side chain can enhance aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]

The core structural and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | [3] |

| CAS Number | 880362-02-7 | [4] |

| Molecular Formula | C₇H₁₅NO₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4] |

| Appearance | Pale-yellow to yellow-brown liquid (Predicted) | [5] |

| Boiling Point | ~189 - 190 °C (Predicted, similar to parent) | - |

| Density | ~0.852 g/cm³ (Predicted) | - |

| SMILES | COCCO[C@H]1CCNC1 | [3] |

| InChI | InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | [3] |

| XLogP3 | -0.2 (Estimated for 3-methoxypyrrolidine) | [6] |

| Topological Polar Surface Area | 30.5 Ų (Estimated) | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the O-alkylation of a protected chiral alcohol via the Williamson ether synthesis, followed by deprotection of the amine.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol employs a standard Boc (tert-butyloxycarbonyl) protecting group for the pyrrolidine nitrogen. This is critical for two reasons: 1) It prevents the secondary amine from acting as a competing nucleophile during the O-alkylation step, and 2) It enhances the solubility of the starting material in common aprotic organic solvents used for this reaction. The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages.[7][8] Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the secondary alcohol, forming the requisite alkoxide for the Sₙ2 reaction.[9] The final deprotection is achieved under standard acidic conditions that cleanly remove the Boc group.

Step 1: Synthesis of (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq).[10]

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Self-Validating Checkpoint: Evolution of hydrogen gas should be observed. The reaction is allowed to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.3 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine (Final Product)

-

Setup: To a round-bottom flask, add the purified (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (1.0 eq) from the previous step.

-

Deprotection: Dissolve the intermediate in a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl). Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.

-

Reaction: Stir the solution at room temperature for 2-4 hours.

-

Self-Validating Checkpoint: Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf value and will be ninhydrin-positive, indicating a free secondary amine.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product. The product can be further purified by distillation if necessary.

Analytical Characterization

¹H and ¹³C NMR Spectroscopy: The structural identity and purity of (S)-3-(2-Methoxyethoxy)pyrrolidine can be confirmed by NMR spectroscopy. Below are the predicted chemical shifts based on analyses of similar structures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.0-4.2 ppm (m, 1H): -O-CH - (pyrrolidine C3)

-

δ ~3.6-3.7 ppm (m, 2H): -O-CH₂ -CH₂-OCH₃

-

δ ~3.5-3.6 ppm (m, 2H): -O-CH₂-CH₂ -OCH₃

-

δ ~3.4 ppm (s, 3H): -OCH₃

-

δ ~2.8-3.2 ppm (m, 4H): Pyrrolidine -CH₂ -N-CH₂ -

-

δ ~1.9-2.2 ppm (m, 1H): Pyrrolidine ring proton

-

δ ~1.7-1.9 ppm (m, 1H): Pyrrolidine ring proton

-

δ ~1.5-2.5 ppm (br s, 1H): -NH

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~78-80 ppm: Pyrrolidine C3 (-O-CH)

-

δ ~71-73 ppm: -O-CH₂-CH₂ -OCH₃

-

δ ~69-71 ppm: -O-CH₂ -CH₂-OCH₃

-

δ ~59-60 ppm: -OCH₃

-

δ ~50-52 ppm: Pyrrolidine C2 or C5

-

δ ~46-48 ppm: Pyrrolidine C2 or C5

-

δ ~33-35 ppm: Pyrrolidine C4

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block like (S)-3-(2-Methoxyethoxy)pyrrolidine is realized in its application as a strategic tool for modifying lead compounds to optimize their drug-like properties. Its most notable utility lies in its role as a substituent for the C7 position of the quinolone antibiotic core, a class of drugs that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[11]

The antibiotic Delafloxacin is a prime example of a modern fluoroquinolone where extensive modification of the C7 substituent was critical to its development.[2][11][12] While Delafloxacin itself ultimately incorporated a 3-hydroxyazetidine ring, the exploration of various heterocyclic amines, including substituted pyrrolidines, is a cornerstone of the structure-activity relationship (SAR) studies for this class.[13][14]

Causality of Application: The C7 substituent of a quinolone directly influences several key properties:

-

Antibacterial Spectrum: The nature of the amine at C7 modulates the compound's activity against Gram-positive versus Gram-negative bacteria.[11]

-

Potency: The substituent interacts with the binding pocket of the target enzymes (DNA gyrase/topoisomerase IV).

-

Pharmacokinetics: The group affects solubility, cell permeability, and metabolic stability. The methoxyethoxy side chain, in particular, is often used to increase hydrophilicity and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-3-(2-Methoxyethoxy)pyrrolidine is essential. It is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C. The compound may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is advised for long-term stability.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable and versatile chiral building block for modern drug discovery. Its synthesis can be reliably achieved from common starting materials, and its unique combination of a rigid chiral core with a flexible, hydrophilic side chain makes it an attractive tool for medicinal chemists. Its primary application lies in the systematic modification of lead compounds, particularly in established drug classes like quinolone antibiotics, to fine-tune their biological activity and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this compound in their research and development programs.

References

-

Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][15][16]

- CN104876911A - Simple method for synthesizing delafloxacin. (2015).

- CN103936717A - Intermediate of delafloxacin and preparation method thereof. (2014).

-

Poyraz, S., Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Gotor-Fernández, V., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved January 20, 2026, from [Link]

-

Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]

-

Linder, G., et al. (2018). Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties. Infection and Drug Resistance, 11, 445–458. [Link]

-

Tomassetti, M., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]

-

D'Andrea, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxypyrrolidine. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. medkoo.com [medkoo.com]

- 3. CAS 880362-02-7: (3S)-3-(2-Metoxietoxi)pirrolidina [cymitquimica.com]

- 4. (S)-3-(2-METHOXYETHOXY)PYRROLIDINE CAS#: 880362-02-7 [m.chemicalbook.com]

- 5. 62848-20-8(3-Methoxypyrrolidine) | Kuujia.com [kuujia.com]

- 6. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 13. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of (S)-3-(2-Methoxyethoxy)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and advanced clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes, enabling precise interactions with biological targets.[2] (S)-3-(2-Methoxyethoxy)pyrrolidine (CAS: 880362-02-7) is a chiral building block that combines the foundational pyrrolidine nucleus with a flexible, hydrophilic methoxyethoxy side chain. This unique combination of a basic nitrogen center and an ether-rich substituent makes it a valuable synthon for introducing desirable pharmacokinetic properties in drug discovery programs.

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the known and predicted physicochemical characteristics of (S)-3-(2-Methoxyethoxy)pyrrolidine, outlines robust experimental protocols for its detailed characterization, and discusses its stability and handling. The objective is to equip scientists with the foundational knowledge required to effectively utilize this compound in research and development.

Section 1: Chemical Identity and Structure

Understanding the molecular structure of (S)-3-(2-Methoxyethoxy)pyrrolidine is fundamental to interpreting its chemical behavior and physical properties.

-

IUPAC Name: (3S)-3-(2-methoxyethoxy)pyrrolidine

-

CAS Number: 880362-02-7[3]

-

Molecular Formula: C₇H₁₅NO₂[4]

-

Molecular Weight: 145.20 g/mol [4]

The structure features three key components that dictate its physicochemical profile:

-

A Saturated Pyrrolidine Ring: A five-membered secondary amine that confers basicity.

-

A Chiral Center at the C3 Position: The (S)-stereochemistry is critical for enantioselective interactions with chiral biological systems.

-

A Methoxyethoxy Side Chain: This flexible, polar chain enhances hydrophilicity and provides hydrogen bond acceptors.

| Property | Value | Source |

| IUPAC Name | (3S)-3-(2-methoxyethoxy)pyrrolidine | - |

| CAS Number | 880362-02-7 | [3] |

| Molecular Formula | C₇H₁₅NO₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4] |

| Synonyms | (S)-3-(2-METHOXYETHOXY)PYRROLIDINE |

Section 2: Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is a prerequisite for its application in drug development, influencing everything from reaction kinetics to formulation and bioavailability.

Partition Coefficient (LogP) and Solubility

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. While an experimentally determined value for (S)-3-(2-Methoxyethoxy)pyrrolidine is not consistently reported in the literature, computational models predict a low LogP value. One safety data sheet lists a log Pow of 0.22, though the document contains data for the parent pyrrolidine, making this specific value uncertain for the title compound.[5] Other predictions for closely related structures are also low, such as a LogP of 0.0113 for the (R)-enantiomer.[4]

These values strongly suggest that (S)-3-(2-Methoxyethoxy)pyrrolidine is a hydrophilic compound . The presence of the secondary amine and two ether oxygen atoms, all capable of acting as hydrogen bond acceptors, contributes to this character. Consequently, it is expected to be miscible with water and other polar solvents, a property similar to its parent compound, pyrrolidine.[6] This hydrophilicity is a key attribute for chemists aiming to improve the aqueous solubility of drug candidates.

Basicity (pKa)

The secondary amine within the pyrrolidine ring is the primary basic center of the molecule. An experimental pKa value for (S)-3-(2-Methoxyethoxy)pyrrolidine is not available in the cited literature. However, a reliable estimate can be made by referencing the parent compound, pyrrolidine, whose conjugate acid has a pKa of 11.27 in water.[6] The electron-withdrawing effect of the ether side chain at the C3 position is expected to slightly decrease the basicity of the nitrogen, but the pKa should remain in the range of a typical secondary amine (approx. 10-11). This basicity allows for the formation of stable hydrochloride salts, which often possess improved solidity and handling characteristics.[7][8]

Other Physical Properties

Specific experimental data for properties such as boiling point and density for (S)-3-(2-Methoxyethoxy)pyrrolidine are not found in readily available literature. For context, the unsubstituted parent compound, pyrrolidine, has a boiling point of 87-88 °C and a density of approximately 0.852 g/cm³.[5][9] Due to its higher molecular weight and increased potential for intermolecular hydrogen bonding, (S)-3-(2-Methoxyethoxy)pyrrolidine is expected to have a significantly higher boiling point.

Section 3: Recommended Experimental Characterization Protocols

For any novel or sparsely documented chemical entity, rigorous experimental verification of its identity and properties is paramount. The following section details standard, field-proven protocols for characterizing (S)-3-(2-Methoxyethoxy)pyrrolidine.

Protocol: Structural Confirmation and Purity via Spectroscopic Analysis

Expert Rationale: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and definitive confirmation of the molecular structure and is the gold standard for assessing purity. Each technique offers orthogonal, complementary information.

Caption: Logical relationship between structure and spectroscopic data.

Step-by-Step Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform. Expected signals include multiplets for the pyrrolidine ring protons, singlets for the methoxy group protons, and multiplets for the ethoxy chain protons. The N-H proton may appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): Using the same sample, acquire a proton-decoupled ¹³C spectrum. Seven distinct carbon signals are expected, corresponding to the seven unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the secondary amine is easily protonated.

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile (~1 mg/mL).

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 146.1176.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Acquire the spectrum using a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: Look for characteristic vibrational bands, including a moderate N-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a strong C-O ether stretch (~1100-1150 cm⁻¹), and a C-N stretch (~1020-1250 cm⁻¹).

-

Protocol: Determination of pKa by Potentiometric Titration

Expert Rationale: Potentiometric titration is the most accurate and reliable method for determining the pKa of an ionizable group. It provides a thermodynamic measurement of the equilibrium between the protonated and free-base forms of the amine, which is essential for developing formulations and understanding physiological behavior.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Preparation: Calibrate a pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve a known amount of (S)-3-(2-Methoxyethoxy)pyrrolidine in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated titrator or burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (where half of the amine has been protonated). For higher accuracy, calculate the first or second derivative of the titration curve; the equivalence point corresponds to the peak, and the half-equivalence point can be interpolated from there.

-

Trustworthiness: The protocol's validity is ensured by the rigorous calibration of the pH electrode and the use of a standardized titrant. Running a blank titration with only water can correct for any impurities.

Section 4: Stability, Storage, and Safety Considerations

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature).[5] However, like many amines, it may be sensitive to oxidation over long periods and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Recommended Storage: Suppliers recommend storing the material in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[10] It should also be protected from light.[10]

-

Safety and Handling:

-

Hazards: (S)-3-(2-Methoxyethoxy)pyrrolidine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][10]

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10] Keep the compound away from heat, sparks, and open flames.[5][10]

-

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable chiral building block for medicinal chemistry, offering a desirable combination of a basic pyrrolidine core and a hydrophilic side chain. While some of its physicochemical properties are not yet extensively documented, its characteristics can be reliably inferred from its structure and the properties of related compounds. Its predicted high water solubility and the basicity of its secondary amine make it an attractive synthon for modifying drug candidates to improve their pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for scientists to confirm its structure and precisely quantify its key physicochemical parameters, ensuring its effective and safe application in the pursuit of novel therapeutics.

References

-

MATERIAL SAFETY DATA SHEET. (n.d.). BigCommerce. [Link]

-

3-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Pyrrolidine. (n.d.). Common Organic Chemistry. [Link]

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]

-

Pyrrolidine. (n.d.). Wikipedia. [Link]

-

2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

-

Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. [Link]

- Synthesis of pyrrolidine. (1960).

-

Pyrrolidine. (n.d.). NIST WebBook. [Link]

-

3-(2-methoxyethoxy)pyrrolidine hydrochloride. (n.d.). PubChemLite. [Link]

-

3-[(2-methoxyethoxy)methyl]pyrrolidine. (n.d.). PubChemLite. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. (S)-3-(2-METHOXYETHOXY)PYRROLIDINE HCL | 1810074-91-9 [amp.chemicalbook.com]

- 8. (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4 | AChemBlock [achemblock.com]

- 9. Pyrrolidine [commonorganicchemistry.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Introduction: The Strategic Value of a Substituted Pyrrolidine

An In-depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine

(S)-3-(2-Methoxyethoxy)pyrrolidine, identified by its CAS number 880362-02-7, is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. While not a therapeutic agent itself, it represents a crucial class of molecules known as "building blocks." The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs due to its unique structural and chemical properties.[1][2] The five-membered saturated ring provides a three-dimensional geometry that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems.[3][4][5][6]

This guide provides a comprehensive technical overview of (S)-3-(2-Methoxyethoxy)pyrrolidine, focusing on its synthesis, physicochemical properties, strategic applications in drug discovery, and essential handling protocols. The specific (S)-stereochemistry at the C3 position, combined with the flexible and hydrophilic 2-methoxyethoxy side chain, makes this molecule a versatile tool for introducing desirable pharmacokinetic and pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Characteristics

The defining features of this molecule are its stereochemically pure pyrrolidine core and the ether-containing side chain. These elements dictate its physical properties and its potential interactions in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 880362-02-7 | [7][8] |

| Molecular Formula | C₇H₁₅NO₂ | [7][9] |

| Molecular Weight | 145.20 g/mol | [7] |

| Stereochemistry | (S)-configuration at C3 | [9] |

| Appearance | Typically a liquid (inferred from boiling point) | |

| Storage Temperature | 2-8°C | [7] |

| InChI Key | InChI=1/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | [9] |

The presence of the 2-methoxyethoxy group is a key design feature. The ether linkages can act as hydrogen bond acceptors, potentially improving target engagement, while also enhancing the overall aqueous solubility of larger molecules into which this fragment is incorporated—a critical factor for improving drug absorption and distribution (ADME properties).[3]

Synthesis Strategy: A Validated Approach

While multiple routes to substituted pyrrolidines exist, a robust and widely applicable method for synthesizing (S)-3-(2-Methoxyethoxy)pyrrolidine involves the Williamson ether synthesis starting from a commercially available chiral precursor. This approach provides excellent control over the desired stereochemistry. The synthesis begins with the protection of the nitrogen on a chiral hydroxyproline derivative, followed by etherification and subsequent deprotection.

Logical Synthesis Workflow Diagram

Caption: A three-step synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for pyrrolidine functionalization.[10][11]

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Rationale: The secondary amine of the pyrrolidine ring is a potent nucleophile that would otherwise compete with the hydroxyl group in the subsequent alkylation step. The tert-Butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of ether synthesis and easily removed under acidic conditions.

-

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This classic Sₙ2 reaction forms the ether linkage. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.

-

Procedure:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will be observed).

-

Add 1-bromo-2-methoxyethane (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to obtain N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine.

-

Step 3: N-Deprotection

-

Rationale: The final step removes the Boc protecting group to liberate the secondary amine of the final product. Strong acid cleaves the tert-butyl carbamate.

-

Procedure:

-

Dissolve the purified N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine (1.0 eq) in DCM.

-

Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in diethyl ether.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated sodium bicarbonate or by passing through a basic resin).

-

Extract the free amine into an organic solvent, dry, and concentrate to yield the final product, (S)-3-(2-Methoxyethoxy)pyrrolidine.

-

Application in Drug Discovery: A Strategic Building Block

The pyrrolidine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast range of diseases, from central nervous system disorders to viral infections and diabetes.[1][3][5][11] (S)-3-(2-Methoxyethoxy)pyrrolidine serves as an advanced intermediate, providing chemists with a pre-functionalized, stereochemically defined core.

Key Advantages in Molecular Design:

-

Stereochemical Control: The (S)-chirality is fixed, which is paramount for achieving selective interaction with chiral biological targets like enzymes and receptors.[3] The specific spatial orientation of the side chain can be critical for fitting into a binding pocket.

-

Improved Pharmacokinetics (ADME): The 2-methoxyethoxy side chain imparts hydrophilicity, which can enhance aqueous solubility, reduce metabolic liability, and fine-tune the lipophilicity (LogP) of a final drug candidate.[3]

-

Vector for Further Synthesis: The secondary amine (NH) of the pyrrolidine ring is a nucleophilic handle that allows for straightforward coupling to other molecular fragments, acids, or scaffolds to build more complex molecules.[3]

-

Fragment-Based Drug Discovery (FBDD): This molecule fits the profile of a "3D fragment." In FBDD, small, structurally diverse fragments are screened for weak binding to a biological target.[6] Hits containing this scaffold can then be efficiently elaborated into more potent leads by leveraging the synthetic handle of the nitrogen atom.[6]

Caption: The strategic contributions of the title compound to drug design.

Anticipated Spectroscopic Data for Characterization

While specific experimental spectra are not publicly cataloged, the structure of (S)-3-(2-Methoxyethoxy)pyrrolidine allows for reliable prediction of its key spectroscopic signatures, which are essential for its characterization and quality control.

| Technique | Expected Signature |

| ¹H NMR | - Pyrrolidine Ring Protons: Complex multiplets between ~2.5-3.8 ppm. - CH-O Proton (C3): A multiplet around ~4.0-4.2 ppm. - -OCH₂CH₂O- Protons: Triplets or multiplets between ~3.5-3.7 ppm. - -OCH₃ Protons: A sharp singlet around ~3.3-3.4 ppm. - NH Proton: A broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. - Signals for the pyrrolidine carbons would appear in the range of ~45-75 ppm. - The methoxy carbon (-OCH₃) would be a sharp signal around ~59 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 146.12 . |

Safety and Handling

Based on safety data sheets for this compound and structurally related pyrrolidines, standard laboratory precautions are required.[12][13]

| Hazard Category | Precautionary Measures | Source(s) |

| Health Hazards | - Harmful if swallowed (H302). - Causes skin irritation (H315). - Causes serious eye irritation (H319). - May cause respiratory irritation (H335). | [12] |

| Handling | - Use only in a well-ventilated area or under a chemical fume hood. - Avoid breathing vapors or mist. - Wash hands thoroughly after handling. - Wear protective gloves, safety glasses with side shields, and a lab coat. | |

| Storage | - Store in a tightly closed container. - Keep refrigerated at 2-8°C . - Store away from strong oxidizing agents. | [7][14] |

| First Aid | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact: Wash off with soap and plenty of water. - Inhalation: Move to fresh air. - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | [15] |

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a high-value chemical tool for the modern drug discovery scientist. Its utility stems from the potent combination of a stereochemically defined, three-dimensional pyrrolidine scaffold with a functional side chain designed to confer favorable physicochemical properties. The straightforward and reliable synthetic access, coupled with the versatile reactivity of the secondary amine, ensures its place as a strategic building block for constructing complex and biologically active molecules. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

Pyrrolidinetrione Derivatives: Synthesis And Applications in Heterocyclic Chemistry. ResearchGate. [Link]

-

Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. ACS Publications. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

MATERIAL SAFETY DATA SHEET. BigCommerce. [Link]

-

SAFETY DATA SHEETS. CATO Research Chemicals. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.com. [Link]

-

S-2-{[ (2'-Methoxyethoxy)methoxy ]methyl} pyrrolidine. SpectraBase. [Link]

-

Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health (NIH). [Link]

-

Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-3-(2-METHOXYETHOXY)PYRROLIDINE CAS#: 880362-02-7 [m.chemicalbook.com]

- 8. 880362-02-7 | | CATO参考物质 [en.cato-chem.com]

- 9. CAS 880362-02-7: (3S)-3-(2-Metoxietoxi)pirrolidina [cymitquimica.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

An In-depth Technical Guide to the Molecular Structure of (S)-3-(2-Methoxyethoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral substituted pyrrolidine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The introduction of a methoxyethoxy side chain at the C-3 position imparts specific physicochemical properties, such as enhanced solubility and the potential for targeted hydrogen bonding, which can be pivotal for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of (S)-3-(2-Methoxyethoxy)pyrrolidine, offering a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which is often crucial for specific interactions with biological targets. Furthermore, the pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's properties. The stereochemistry of substituted pyrrolidines plays a critical role in their biological activity, with different enantiomers often exhibiting distinct pharmacological effects.

(S)-3-(2-Methoxyethoxy)pyrrolidine, with its defined stereocenter and ether linkage, represents a valuable building block for the synthesis of more complex molecules. The methoxyethoxy group can influence cell permeability and metabolic stability, making this compound a versatile intermediate for creating new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-3-(2-Methoxyethoxy)pyrrolidine is characterized by a pyrrolidine ring with a 2-methoxyethoxy substituent at the third carbon atom, which is a chiral center with an (S)-configuration.

Table 1: Physicochemical Properties of (S)-3-(2-Methoxyethoxy)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 880362-02-7 | [2] |

| Appearance | Expected to be a liquid | General Knowledge |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

The stereochemistry at the C-3 position is crucial for its application in chiral drug synthesis. The (S)-configuration dictates the spatial arrangement of the methoxyethoxy group, which in turn influences how the molecule interacts with chiral environments such as enzymes and receptors.

Caption: Synthetic workflow for (S)-3-(2-Methoxyethoxy)pyrrolidine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process monitoring and final product characterization.

Step 1: Williamson Ether Synthesis

-

Materials:

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(S)-3-hydroxypyrrolidine and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. e. Add 2-bromoethyl methyl ether dropwise to the reaction mixture. f. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. h. Extract the aqueous layer with ethyl acetate. i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine. j. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

-

Materials:

-

N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine (1.0 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) or Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve the purified N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine in DCM or dioxane. b. Add TFA or a solution of HCl in dioxane to the mixture. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is basic. e. Extract the aqueous layer with dichloromethane. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, (S)-3-(2-Methoxyethoxy)pyrrolidine.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (S)-3-(2-Methoxyethoxy)pyrrolidine. The following spectroscopic techniques are critical for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3-(2-Methoxyethoxy)pyrrolidine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.9-4.1 (m, 1H) | H-3 (pyrrolidine) |

| ~3.5-3.7 (m, 4H) | -OCH₂CH₂O- |

| ~3.3-3.4 (s, 3H) | -OCH₃ |

| ~2.8-3.2 (m, 4H) | H-2, H-5 (pyrrolidine) |

| ~1.9-2.2 (m, 2H) | H-4 (pyrrolidine) |

| ~1.5-1.8 (br s, 1H) | N-H |

Note: Predicted chemical shifts are based on the analysis of similar structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

The proton NMR spectrum is expected to show a multiplet for the proton at the chiral center (H-3). The methylene protons of the methoxyethoxy group will likely appear as overlapping multiplets, while the methoxy group will be a sharp singlet. The pyrrolidine ring protons will present as complex multiplets. In the ¹³C NMR spectrum, the carbon bearing the ether linkage (C-3) will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (S)-3-(2-Methoxyethoxy)pyrrolidine

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300-3400 (broad) | N-H stretch (secondary amine) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1080-1150 | C-O stretch (ether) |

The IR spectrum will be characterized by a broad absorption band corresponding to the N-H stretch of the secondary amine and strong C-O stretching bands from the ether linkages. [7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for (S)-3-(2-Methoxyethoxy)pyrrolidine

| Ionization Mode | Expected m/z | Interpretation |

| Electrospray (ESI+) | 146.1176 | [M+H]⁺ (protonated molecule) |

| Electron Impact (EI) | 145 | Molecular ion (M⁺) |

| 114 | [M - OCH₃]⁺ | |

| 86 | [M - CH₂OCH₂CH₂O]⁺ | |

| 70 | Pyrrolidine ring fragment |

In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. [10]Under EI conditions, fragmentation of the ether side chain and the pyrrolidine ring is anticipated. Common fragmentation pathways for pyrrolidine derivatives involve the loss of substituents and cleavage of the ring.

Applications in Drug Development

Substituted pyrrolidines are integral components of numerous drugs with diverse therapeutic applications, including antiviral, anticancer, and central nervous system agents. The specific (S)-3-(2-methoxyethoxy)pyrrolidine moiety can be incorporated into lead compounds to:

-

Enhance Solubility: The ether and amine functionalities can improve aqueous solubility, which is often a critical factor for drug delivery and bioavailability.

-

Modulate Lipophilicity: The methoxyethoxy group provides a balance of hydrophilic and lipophilic character, allowing for fine-tuning of a drug's ability to cross biological membranes.

-

Introduce Hydrogen Bonding Sites: The oxygen atoms in the ether chain and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating specific interactions with target proteins.

-

Serve as a Chiral Scaffold: The defined stereochemistry at C-3 allows for the stereospecific synthesis of complex molecules, which is essential for developing drugs with high selectivity and reduced off-target effects.

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable chiral building block with significant potential in the field of drug discovery. Its synthesis via a reliable Williamson ether reaction from a readily available chiral precursor makes it an accessible intermediate for medicinal chemists. A thorough understanding of its molecular structure, stereochemistry, and spectroscopic properties, as outlined in this guide, is fundamental for its effective utilization in the design and synthesis of novel therapeutic agents. The strategic incorporation of this moiety can lead to the development of drug candidates with improved physicochemical and pharmacological profiles.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. Retrieved from [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride (C7H15NO2). Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). (S)-1-N-BOC-3-hydroxypyrrolidine. Retrieved from [Link]

-

Immunomart. (n.d.). (S)-N-Boc-3-hydroxypyrrolidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). S-2-{ [ (2'-Methoxyethoxy)methoxy ]methyl} pyrrolidine - Optional[13C NMR]. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Chemical Reviews, 113(5), 3084–3205.

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4983.

-

ResearchGate. (n.d.). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

- RSC Publishing. (2021). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 11(36), 22163-22174.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. (S)-3-(2-METHOXYETHOXY)PYRROLIDINE CAS#: 880362-02-7 [m.chemicalbook.com]

- 3. N-t-BOC-(S)-3-hydroxypyrrolidine CAS# 101469-92-5 [gmall.chemnet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ivychem.com [ivychem.com]

- 6. (S)-N-Boc-3-hydroxypyrrolidine - Immunomart [immunomart.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 3-(2-methoxyethoxy)pyrrolidine hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 60 FDA-approved drugs underscores its significance as a versatile scaffold.[1] The inherent three-dimensionality of the sp³-hybridized pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to its flat, aromatic counterparts.[2] This structural feature, combined with the potential for stereochemical diversity, makes pyrrolidine derivatives highly sought-after building blocks in the design of novel therapeutics.[2][3] (S)-3-(2-Methoxyethoxy)pyrrolidine is a functionalized pyrrolidine that offers unique properties for molecular design, serving as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in drug development.

Physicochemical and Structural Properties

(S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral cyclic secondary amine. The presence of the methoxyethoxy side chain imparts distinct solubility and hydrogen bonding characteristics, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule.

| Property | Value | Source |

| IUPAC Name | (S)-3-(2-Methoxyethoxy)pyrrolidine | N/A |

| Synonyms | (S)-3-(2-Methoxyethoxy)pyrrolidine acetate | N/A |

| CAS Number | 880362-02-7 | [5] |

| Molecular Formula | C₇H₁₅NO₂ | [6] |

| Molecular Weight | 145.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Storage Temperature | 2-8°C | [5] |

Synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine: A Strategic Approach

A plausible and efficient synthetic route to (S)-3-(2-Methoxyethoxy)pyrrolidine involves a two-step process starting from the commercially available and optically pure (S)-3-hydroxypyrrolidine. This method leverages the well-established Williamson ether synthesis.[7][8]

Conceptual Synthetic Pathway

Caption: Proposed synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine.

Detailed Experimental Protocol

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine (Optional but Recommended)

To prevent side reactions at the pyrrolidine nitrogen, it is often advantageous to first protect the amine. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance, triethylamine (Et₃N), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, using column chromatography.

Step 2: Williamson Ether Synthesis

This step involves the formation of the ether linkage.[7][8]

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-Boc-(S)-3-hydroxypyrrolidine in a dry, aprotic solvent like THF.

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed.

-

Stir the mixture at 0°C for a period to ensure complete formation of the alkoxide.

-

Slowly add 1-bromo-2-methoxyethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Dissolve the purified product from Step 2 in a solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is formed, it can be neutralized with a base and extracted to yield the free amine, (S)-3-(2-Methoxyethoxy)pyrrolidine.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a key component in a multitude of APIs across various therapeutic areas, including antivirals, antihypertensives, and agents targeting the central nervous system.[3] Functionalized pyrrolidines like (S)-3-(2-Methoxyethoxy)pyrrolidine are valuable building blocks for introducing specific physicochemical properties into drug candidates.[1]

The methoxyethoxy group can:

-

Enhance Solubility: The ether and hydroxyl functionalities can participate in hydrogen bonding, potentially improving the aqueous solubility of the final compound.

-

Modulate Lipophilicity: This substituent can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a Linker: The side chain can act as a flexible linker to connect the pyrrolidine core to other pharmacophoric elements.

While specific examples of marketed drugs containing the (S)-3-(2-Methoxyethoxy)pyrrolidine fragment are not readily found in publicly available literature, its structural motifs are present in various patented compounds, indicating its use in ongoing drug discovery programs.[9]

Characterization Data

While a comprehensive public database of spectroscopic data for (S)-3-(2-Methoxyethoxy)pyrrolidine is not available, typical expected data based on its structure are as follows:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the methoxyethoxy side chain, and a singlet for the methoxy group. The stereocenter at C3 would lead to diastereotopic protons on the pyrrolidine ring, resulting in more complex splitting patterns.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (145.20 g/mol ).[6] Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or cleavage of the pyrrolidine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-(2-Methoxyethoxy)pyrrolidine. It is advisable to consult the material safety data sheet (MSDS) from the supplier before use. General safety recommendations include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable and versatile chiral building block for drug discovery and development. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. A robust synthetic pathway, accessible through common laboratory transformations, further enhances its utility. As the demand for structurally diverse and sp³-rich scaffolds continues to grow in medicinal chemistry, the importance of functionalized pyrrolidines like (S)-3-(2-Methoxyethoxy)pyrrolidine is poised to increase.

References

- Google Patents. US2952688A - Synthesis of pyrrolidine. Accessed January 20, 2026. .

- Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Accessed January 20, 2026. .

- Google Patents. US11286249B2 - Pyrrolidine compounds. Accessed January 20, 2026. .

-

Wikipedia. Williamson ether synthesis. Accessed January 20, 2026. [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 20, 2026. [Link].

- Google Patents. US8653260B2 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Accessed January 20, 2026. .

-

Khan Academy. Williamson ether synthesis. Accessed January 20, 2026. [Link].

- Google Patents. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same. Accessed January 20, 2026. .

-

Utah Tech University. Williamson Ether Synthesis. Accessed January 20, 2026. [Link].

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Accessed January 20, 2026. [Link].

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Accessed January 20, 2026. [Link].

-

NIST. Pyrrolidine. Accessed January 20, 2026. [Link].

- Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16789.

- Filippone, S., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Accessed January 20, 2026. [Link].

-

S-cool. compared using 13C nmr spectroscopy. Accessed January 20, 2026. [Link].

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Accessed January 20, 2026. .

- Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp.

- Al-Ghorbani, M., et al. (2015). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 20(8), 13836-49.

- Rojas-Uribe, L. M., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Adv., 12(35), 22964-22974.

-

PubChem. 3-Methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine. Accessed January 20, 2026. [Link].

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Accessed January 20, 2026. .

-

ResearchGate. Selected bioactive 3,2′-pyrrolidinyl spirooxindoles. Accessed January 20, 2026. [Link].

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Accessed January 20, 2026. .

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and a significant number of FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature provides a three-dimensional diversity that is highly advantageous for creating specific and high-affinity interactions with biological targets, a stark contrast to the flat, two-dimensional space occupied by aromatic rings. This guide provides a comprehensive technical overview of the applications of substituted pyrrolidines in drug discovery, delving into stereoselective synthesis strategies, structure-activity relationships (SAR) across key therapeutic areas, and the mechanistic underpinnings of their pharmacological effects. We will explore the causal relationships behind synthetic choices and assay design, offering field-proven insights for researchers in the pharmaceutical sciences.

The Strategic Advantage of the Pyrrolidine Moiety in Medicinal Chemistry

The prevalence of the pyrrolidine scaffold in successful drug molecules is no coincidence. Its utility stems from a unique combination of physicochemical and structural properties that medicinal chemists leverage to optimize drug candidates.[3]

-

Three-Dimensionality and Stereochemical Complexity: The puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the binding pockets of target proteins.[3] With up to four stereogenic centers, a vast chemical space can be explored from a single core structure.[3] This stereochemical complexity is a critical determinant of biological activity and selectivity.

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor. This duality allows for versatile interactions with biological targets. Furthermore, the pyrrolidine moiety can enhance the aqueous solubility and modulate the lipophilicity of a molecule, which are crucial parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[3][4]

-

Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of established and robust chemical transformations, allowing for the introduction of diverse substituents with a high degree of stereocontrol. This synthetic accessibility makes it an attractive starting point for the development of compound libraries for high-throughput screening.

Below is a diagram illustrating the basic structure and key features of the pyrrolidine scaffold.

Caption: Key features of the pyrrolidine scaffold contributing to its utility in drug design.

Stereoselective Synthesis of Substituted Pyrrolidines: A Methodological Overview

The therapeutic efficacy of pyrrolidine-based drugs is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Among the various strategies, the [3+2] cycloaddition reaction of azomethine ylides has emerged as a powerful and versatile tool for the construction of highly substituted pyrrolidines with excellent stereocontrol.

The [3+2] Cycloaddition Approach: A Powerful Tool for Stereocontrol

The [3+2] cycloaddition reaction involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene, to form a five-membered heterocyclic ring. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts or chiral auxiliaries. Silver-catalyzed [3+2] cycloadditions have proven to be particularly effective in achieving high diastereo- and enantioselectivity.[5]

The choice of a silver catalyst, often in combination with a chiral ligand, is strategic. Silver(I) salts are Lewis acidic and can coordinate to the reactants, thereby activating them and lowering the energy barrier of the reaction. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and controls the stereochemistry of the newly formed stereocenters.

The following diagram illustrates a typical workflow for the silver-catalyzed asymmetric [3+2] cycloaddition for the synthesis of a substituted pyrrolidine.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

(S)-3-(2-Methoxyethoxy)pyrrolidine as a building block in synthesis

An In-Depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine as a Versatile Building Block in Modern Synthesis

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Chiral Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for creating structurally diverse molecules.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring enables a nuanced exploration of three-dimensional chemical space, a critical factor for achieving high-affinity, selective interactions with complex biological targets.[1][4]

The introduction of stereochemistry elevates the utility of this scaffold exponentially. Chiral building blocks are indispensable for the synthesis of enantiomerically pure compounds, as the biological activity of two enantiomers can differ dramatically.[5][6] (S)-3-(2-Methoxyethoxy)pyrrolidine emerges as a particularly valuable reagent in this context. It combines the foundational advantages of the pyrrolidine core with a defined stereocenter and a flexible, functional side chain. This guide offers an in-depth analysis of this building block, from its fundamental properties and synthesis to its strategic application in the construction of complex bioactive molecules, tailored for researchers, scientists, and drug development professionals.

Core Analysis: Physicochemical Properties and Structural Rationale

Understanding the inherent properties of (S)-3-(2-Methoxyethoxy)pyrrolidine is fundamental to leveraging its full potential in a synthetic strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [7] |

| Molecular Weight | 145.20 g/mol | [7][8] |

| CAS Number | 880362-02-7 | [7] |

| Appearance | Colorless to light yellow liquid (typical) | |

| Predicted XlogP | -0.3 | [9] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Deconstructing the Molecular Architecture:

-

The Pyrrolidine Core: As a saturated heterocycle, the pyrrolidine ring is conformationally flexible, a phenomenon known as "pseudorotation."[1][4] This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation within a binding pocket to maximize interactions. The secondary amine (pKa ~11.27 for the parent pyrrolidine) serves as a key reactive handle for introducing the scaffold into larger molecules, often acting as a potent nucleophile or a basic center.[10]

-